molecular formula C13H15NO3 B3034678 Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate CAS No. 205675-68-9

Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate

Cat. No.: B3034678
CAS No.: 205675-68-9
M. Wt: 233.26 g/mol
InChI Key: QIVSXTSYXODYSG-NWDGAFQWSA-N
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Description

Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate, also known as benzyl carbamate, is an organic compound that has been used in scientific research for a variety of purposes. It is an important intermediate in organic synthesis, and is also used as a reagent in the synthesis of other compounds. In addition, benzyl carbamate has been studied for its potential applications in biochemistry and physiology, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

Enantioselective Synthesis

  • Synthesis of Potent CCR2 Antagonists : An enantioselective synthesis method for producing a key intermediate essential for a series of potent CCR2 antagonists was developed. The process involved an iodolactamization as a crucial step (Campbell et al., 2009).

Catalysis and Reaction Mechanisms

  • Gold-Catalyzed Intramolecular Hydroamination : Gold(I) catalysts were used for the intramolecular hydroamination of N-allenyl carbamates, demonstrating effectiveness for the formation of various heterocyclic compounds (Zhang et al., 2006).
  • Dynamic Kinetic Enantioselective Intramolecular Hydroamination : Research illustrated the effective use of gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes (Zhang, Bender, & Widenhoefer, 2007).

Novel Compound Synthesis

  • Conformationally Locked Carbocyclic Nucleosides : Novel synthesis methods were developed for creating locked carbocyclic nucleosides derived from certain bicyclic compounds, potentially useful in medicinal chemistry (Hřebabecký et al., 2006).

Biocatalysis and Green Chemistry

  • Enzymatic Resolution in Ionic Liquids : Efficient enzymatic resolution of a related compound was achieved in ionic liquids, showing potential in green chemistry applications (Lourenço, Barreiros, & Afonso, 2007).

Spectroscopic Analysis and Molecular Structure

  • Vibrational and UV–Visible Spectroscopic Studies : Detailed experimental and theoretical studies on the vibrational and electronic properties of a similar benzyl carbamate molecule were conducted, contributing to the understanding of molecular structures (Rao et al., 2016).

Pharmaceutical Applications

  • Antitumor Activity : Research on a related carbamate compound, R 17934 -NSC 238159, showed significant activity against various types of leukemia and carcinomas, indicating potential as an antitumor agent (Atassi & Tagnon, 1975).

Properties

IUPAC Name

benzyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-7,11-12,15H,8-9H2,(H,14,16)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVSXTSYXODYSG-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@H]1O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501178552
Record name Phenylmethyl N-[(1R,4S)-4-hydroxy-2-cyclopenten-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221910-76-5
Record name Phenylmethyl N-[(1R,4S)-4-hydroxy-2-cyclopenten-1-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221910-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-[(1R,4S)-4-hydroxy-2-cyclopenten-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate
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